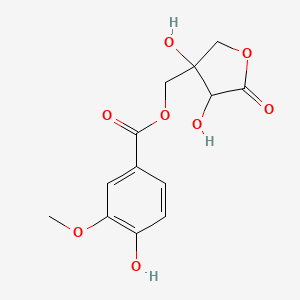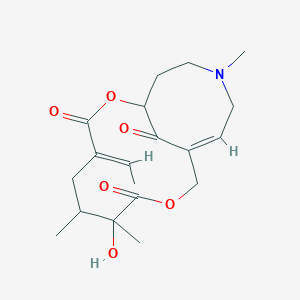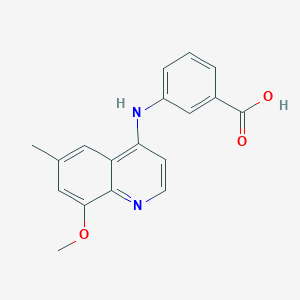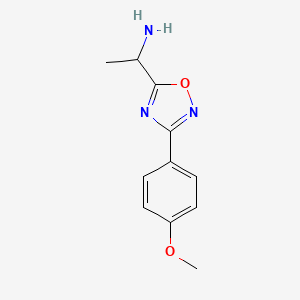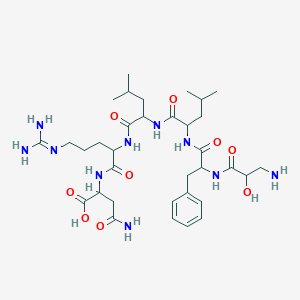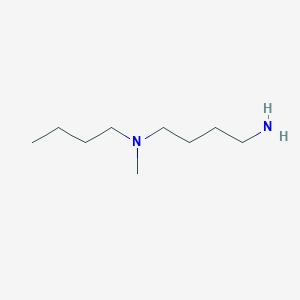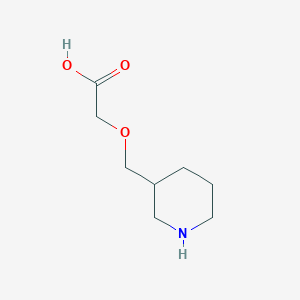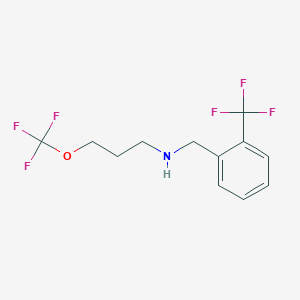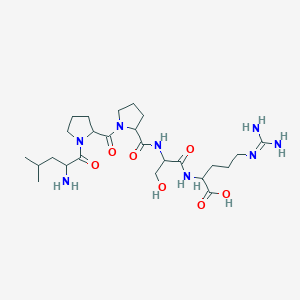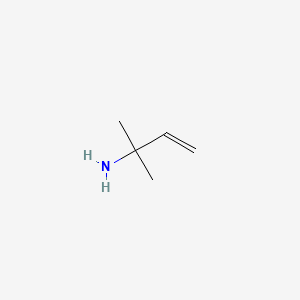amine](/img/structure/B15095305.png)
[(1R,2R)-2-amino-1,2-diphenylethyl](benzyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-amino-1,2-diphenylethylamine is a chiral amine compound that features a unique structure with two phenyl groups attached to the central carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-amino-1,2-diphenylethylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and benzaldehyde.
Reductive Amination: The key step involves the reductive amination of benzaldehyde with benzylamine in the presence of a reducing agent like sodium cyanoborohydride. This reaction forms the intermediate [(1R,2R)-2-amino-1,2-diphenylethyl]amine.
Protection and Deprotection: The intermediate is then protected using a suitable protecting group to prevent unwanted side reactions. After the desired transformations, the protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production of (1R,2R)-2-amino-1,2-diphenylethylamine follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-amino-1,2-diphenylethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups onto the phenyl rings.
Scientific Research Applications
(1R,2R)-2-amino-1,2-diphenylethylamine has diverse applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,2R)-2-amino-1,2-diphenylethylamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to specific sites, influencing biochemical pathways and modulating biological activity.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-amino-1,2-diphenylethanol: A similar compound with hydroxyl groups instead of amine groups.
(1R,2R)-2-amino-1,2-diphenylethanol: Another related compound with a different stereochemistry.
Uniqueness
(1R,2R)-2-amino-1,2-diphenylethylamine is unique due to its specific chiral configuration and the presence of both amine and phenyl groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C21H22N2 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
N'-benzyl-1,2-diphenylethane-1,2-diamine |
InChI |
InChI=1S/C21H22N2/c22-20(18-12-6-2-7-13-18)21(19-14-8-3-9-15-19)23-16-17-10-4-1-5-11-17/h1-15,20-21,23H,16,22H2 |
InChI Key |
OSNKTPRQRNOZIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C2=CC=CC=C2)C(C3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



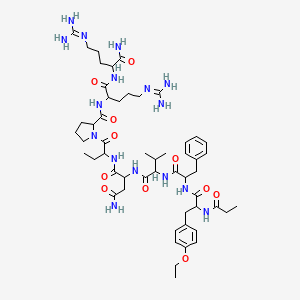
![4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B15095242.png)
